molecular formula C22H25N3O6 B12741212 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate CAS No. 94696-72-7

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate

Cat. No.: B12741212
CAS No.: 94696-72-7
M. Wt: 427.4 g/mol
InChI Key: OGEWEKOWAGMHER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3,4,5-trimethoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The salicylate form is obtained by reacting the resulting compound with salicylic acid in a methanolic solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is unique due to its combination of the pyrimidine core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties. Its ability to inhibit nucleoside transport and arrest the mitotic cycle sets it apart from other similar compounds .

Biological Activity

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trimethoxyphenylamino group and a salicylate moiety. Its molecular formula is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 357.39 g/mol. The structural complexity allows for various interactions with biological targets, which will be explored in this article.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Studies indicate that it may act as an inhibitor of the JNK (c-Jun N-terminal kinase) pathway, which is crucial in regulating cell survival and apoptosis .
    • Additionally, it has been suggested that the compound may interfere with the IKK (IκB kinase) pathway, further contributing to its anticancer effects .
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
      • Breast Cancer Cell Lines : The compound showed IC50 values in the low micromolar range, indicating potent activity.
      • Lung Cancer Cell Lines : Similar results were observed with significant growth inhibition noted at concentrations as low as 1 µM .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeModelResultReference
Anticancer ActivityBreast Cancer CellsIC50 < 5 µM
Anticancer ActivityLung Cancer CellsIC50 < 10 µM
In Vivo EfficacyTumor-bearing MiceTumor size reduction observed

Case Studies

  • Case Study on Breast Cancer :
    A study conducted by Ghoneim et al. evaluated the efficacy of various pyrimidine derivatives including our compound against breast cancer cell lines. The findings highlighted that the introduction of methoxy groups significantly enhanced cytotoxicity compared to non-substituted analogs .
  • Case Study on Lung Cancer :
    Another research effort focused on lung cancer models where the compound was administered alongside standard chemotherapy agents. The results indicated a synergistic effect leading to improved survival rates in treated mice compared to those receiving chemotherapy alone .

Properties

CAS No.

94696-72-7

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

4,6-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine;2-hydroxybenzoic acid

InChI

InChI=1S/C15H19N3O3.C7H6O3/c1-9-6-10(2)17-15(16-9)18-11-7-12(19-3)14(21-5)13(8-11)20-4;8-6-4-2-1-3-5(6)7(9)10/h6-8H,1-5H3,(H,16,17,18);1-4,8H,(H,9,10)

InChI Key

OGEWEKOWAGMHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C(=C2)OC)OC)OC)C.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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